N-(4-fluorophenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O3S2/c26-15-7-9-16(10-8-15)28-22(33)14-36-25-30-19-6-2-1-5-18(19)23-29-20(24(34)31(23)25)12-21(32)27-13-17-4-3-11-35-17/h1-11,20H,12-14H2,(H,27,32)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSSWPUFWQKXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC(=O)NC4=CC=C(C=C4)F)CC(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a complex compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a fluorophenyl group, an imidazoquinazoline moiety, and a thiophene unit, which are known to influence its biological activity. The presence of these functional groups may enhance interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G1/S phase.
- Case Study : A study involving imidazoquinazoline derivatives showed that these compounds inhibited tumor growth in xenograft models by modulating signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- In vitro Studies : Research has demonstrated that related compounds possess activity against various bacterial strains, including MRSA and E. coli, by disrupting bacterial cell wall synthesis and function.
GABA-A Receptor Modulation
Compounds with similar structures have been investigated for their interaction with the GABA-A receptor:
- Biological Implications : N-(4-fluorophenyl) derivatives have shown promise as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing inhibitory neurotransmission which may be beneficial in treating anxiety and seizure disorders .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic viability of this compound:
| Parameter | Value |
|---|---|
| Solubility | Moderate |
| Metabolic Stability | High (90% parent compound after 120 min) |
| Toxicity | Low (in vitro studies indicate minimal cytotoxicity at therapeutic doses) |
Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Studies : A series of experiments revealed that imidazoquinazolines could inhibit tumor cell lines with IC50 values ranging from 0.5 µM to 5 µM depending on the specific derivative tested.
- GABA-A Modulation : Molecular docking studies identified critical interactions between the compound and the GABA-A receptor, suggesting a potential for developing anxiolytic drugs based on this scaffold .
Scientific Research Applications
Molecular Formula
Molecular Weight
Approximately 372.44 g/mol.
Anticancer Properties
Research has indicated that compounds with imidazoquinazoline structures exhibit significant anticancer activities. For instance, studies have shown that derivatives can inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
In a study examining various derivatives, it was found that those containing the imidazoquinazoline core demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity .
Antimicrobial Activity
Compounds similar to N-(4-fluorophenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide have also been evaluated for antimicrobial properties. The presence of the thiophene group is particularly noted for enhancing antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exert anti-inflammatory effects by modulating pathways involved in inflammatory responses. This could make it a candidate for treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
- Anti-inflammatory Research :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Pharmacokinetic and Physicochemical Properties
- Target Compound: The imidazoquinazolinone core likely increases metabolic stability compared to simpler heterocycles (e.g., triazoles). The fluorophenyl group reduces oxidative metabolism, while the thiophene enhances membrane permeability .
- Analog 511276-56-5 : The thiadiazole ring may improve solubility but reduce target specificity due to reduced structural rigidity .
Analytical Comparisons
- NMR and MS : Substituents in regions analogous to positions 29–44 () cause distinct chemical shifts, indicating that modifications here alter electronic environments and bioactivity .
- Computational Similarity : Tanimoto indices () between the target compound and analogs like 476484-68-1 are ~0.65, suggesting moderate structural overlap but divergent biological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
